Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate
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Overview
Description
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is also known by its IUPAC name, ethyl (E)-3-(bicyclo[2.2.1]heptan-2-yl)acrylate . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with ethanol and a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biochemical processes . The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate can be compared with other similar compounds such as:
Bicyclo[2.2.1]heptane: A simpler bicyclic compound without the ester group.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: A derivative with additional methyl and methylene groups.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: A compound with methoxy and trimethyl groups.
The uniqueness of this compound lies in its ester functionality, which provides additional reactivity and potential for diverse applications compared to its simpler counterparts.
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
HSCQVKURBIBHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CC2CCC1C2 |
Origin of Product |
United States |
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